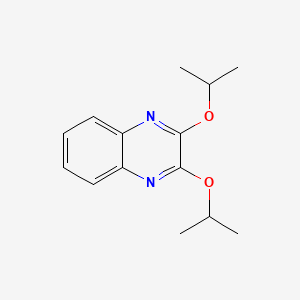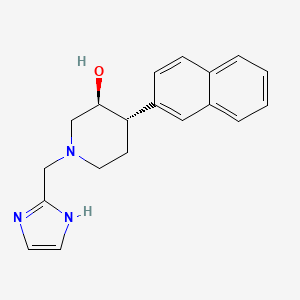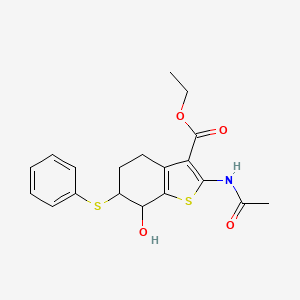![molecular formula C14H16N4O3 B3821853 N-{[(4-methoxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3821853.png)
N-{[(4-methoxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-{[(4-methoxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPAC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of MPAC involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. MPAC binds to the active site of COX-2, preventing the production of prostaglandins.
Biochemical and Physiological Effects:
MPAC has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. MPAC has low toxicity and does not affect normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAC has several advantages for lab experiments, including its low toxicity, high potency, and ability to inhibit COX-2 selectively. However, its solubility in water is limited, which can make it difficult to use in some experiments. MPAC is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on MPAC. One direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient synthesis methods to increase the yield of MPAC. Additionally, further studies are needed to understand the long-term effects of MPAC and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
MPAC has potential applications in medical research, particularly in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MPAC has also been studied for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-12(8-18(2)17-9)13(19)16-14(20)15-10-4-6-11(21-3)7-5-10/h4-8H,1-3H3,(H2,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBVLONOPVVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B3821788.png)
![ethyl cyano[3-(4-morpholinyl)-2-quinoxalinyl]acetate](/img/structure/B3821791.png)

![3-[2-oxo-2-(4-pyridin-4-yl-1,4-diazepan-1-yl)ethyl]isoindolin-1-one](/img/structure/B3821805.png)
![(8R*,9aS*)-8-hydroxy-2-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821807.png)

![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B3821835.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}acetamide](/img/structure/B3821836.png)
![4-(methylsulfonyl)-2-({[(1-oxido-2-pyridinyl)amino]carbonyl}amino)butanoic acid](/img/structure/B3821848.png)
![N-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B3821849.png)
![N-{[(2-fluorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821857.png)
![N-[(isobutylamino)carbonyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821862.png)
![isobutyl [(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B3821866.png)